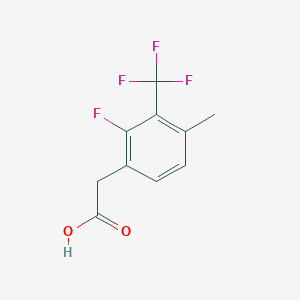![molecular formula C24H17FN4O5S B2535309 6-(((3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)チオ)-7-((5-メチルフラン-2-イル)メチル)-[1,3]ジオキソロ[4,5-g]キナゾリン-8(7H)-オン CAS No. 1115927-20-2](/img/structure/B2535309.png)
6-(((3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)チオ)-7-((5-メチルフラン-2-イル)メチル)-[1,3]ジオキソロ[4,5-g]キナゾリン-8(7H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C24H17FN4O5S and its molecular weight is 492.48. The purity is usually 95%.
BenchChem offers high-quality 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
6-(((3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル)メチル)チオ)-7-((5-メチルフラン-2-イル)メチル)-[1,3]ジオキソロ[4,5-g]キナゾリン-8(7H)-オン、または6-({[3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)-7-[(5-メチルフラン-2-イル)メチル]-2H,7H,8H-[1,3]ジオキソロ[4,5-g]キナゾリン-8-オンとしても知られるこの化合物の科学研究における用途について詳しく説明します。それぞれの用途は明確にするために別の見出しの下に詳細に説明されています。
抗がん活性
この化合物は、がん細胞の増殖を阻害する能力により、抗がん研究において潜在的な可能性を示しています。オキサジアゾールとキナゾリノン部分の存在は特に重要であり、これらの構造は抗がん特性で知られています。 研究では、これらの化合物の誘導体はがん細胞のアポトーシスを誘導できることが示されており、新しい抗がん剤の開発のための有望な候補となっています .
抗菌特性
この化合物は、耐性菌株との闘いにおいて重要な、顕著な抗菌活性を示します。フルオロフェニル基とオキサジアゾール基は、幅広い細菌と真菌に対する有効性に貢献します。 これは、新しい抗生物質と抗真菌剤の開発のための貴重な化合物となっています .
抗炎症効果
研究では、この化合物が抗炎症剤として作用できることが示されています。キナゾリノンコアは、炎症反応に関与する炎症性サイトカインの産生を阻害することが知られています。 この特性は、関節リウマチや炎症性腸疾患などの慢性炎症性疾患の治療法を開発するために有益です .
光線力学療法
この化合物の独特な構造により、光線力学療法(PDT)で使用することができます。PDTは、光活性化された化合物を用いてがん細胞を殺す治療法です。フルオロフェニル基は、光活性化された際の活性酸素種の生成能力を高め、がん細胞を標的として破壊するのに効果的です。
これらの用途は、この化合物の科学研究のさまざまな分野における汎用性と可能性を強調しています。各用途は、化合物の構造の異なる側面を活用して、特定の医療および生物学的課題に対処しています。
抗がん研究 抗菌研究 抗炎症研究 : 神経保護研究 : 抗酸化研究 : 抗ウイルス研究 : 酵素阻害研究 : 光線力学療法研究
特性
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-[(5-methylfuran-2-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O5S/c1-13-2-7-16(33-13)10-29-23(30)17-8-19-20(32-12-31-19)9-18(17)26-24(29)35-11-21-27-22(28-34-21)14-3-5-15(25)6-4-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCMLSRLLWMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
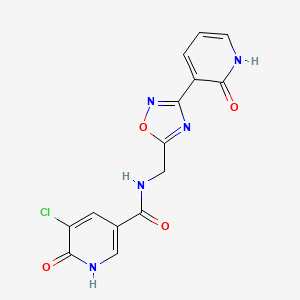

![({4-[5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBONYL]-1,4-THIAZEPAN-3-YL}METHYL)DIMETHYLAMINE](/img/structure/B2535230.png)
![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)
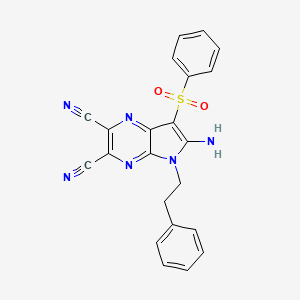
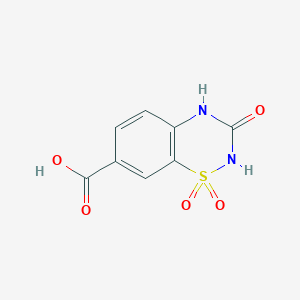
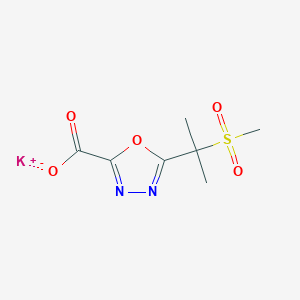
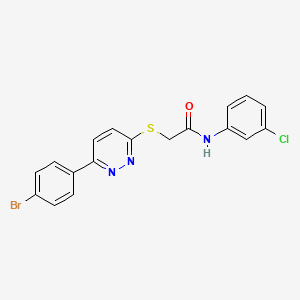
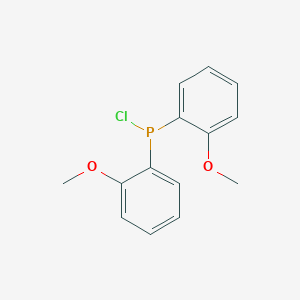
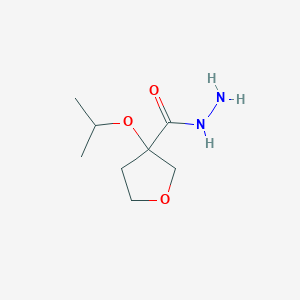

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2535245.png)
